molecular formula C10H15N5 B089758 Phenformin CAS No. 114-86-3

Phenformin

Numéro de catalogue: B089758
Numéro CAS: 114-86-3
Poids moléculaire: 205.26 g/mol
Clé InChI: ICFJFFQQTFMIBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phenformin (1-phenethylbiguanide) is a biguanide derivative initially developed as an oral antihyperglycemic agent for type 2 diabetes. Unlike its widely used analog metformin, this compound was withdrawn from most markets in the 1970s–1980s due to a higher risk of lactic acidosis, a rare but fatal complication . However, it has garnered renewed interest in oncology due to its potent anti-cancer properties. This compound inhibits mitochondrial complex I, activating AMP-activated protein kinase (AMPK), which suppresses energy-intensive processes like proliferation and metastasis . Studies highlight its efficacy in reducing tumor growth, inducing apoptosis, and synergizing with other therapies, particularly in drug-resistant cancers .

Méthodes De Préparation

Le phénformin peut être synthétisé par une réaction impliquant la phénéthylamine et la dicyandiamide. La réaction se produit généralement sous reflux dans un solvant d’éthanol. Le produit, le chlorhydrate de phénformin, est ensuite purifié par recristallisation . Les méthodes de production industrielle impliquent des voies synthétiques similaires, mais elles sont optimisées pour la production à grande échelle afin d’assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Metabolic Reactions

Phenformin undergoes phase I and II metabolic transformations:

  • Aromatic hydroxylation : The primary metabolic pathway involves cytochrome P450-mediated hydroxylation at the 4-position of the phenyl ring, forming 4-hydroxythis compound .

  • Glucuronidation : The hydroxylated metabolite is conjugated with glucuronic acid, enhancing water solubility for renal excretion .

Metabolic Profile Data

ParameterValue/OutcomeSource
Major metabolite4-hydroxythis compound
Urinary excretion (24h)~50% (⅔ unchanged, ⅓ metabolite)
Plasma half-life10–15 hours

Protonation Behavior

This compound’s reactivity is pH-dependent due to its biguanide moiety:

  • Monoprotonated form : Dominates at physiological pH (~7.2), with protonation at N11 or N14 .

  • Diprotic form : Observed under strongly acidic conditions (pH ~2.0), exhibiting dual protonation at N11 and N14 .

Structural Implications

ConditionProtonation SiteConsequence
Physiological pHN11 or N14Enhanced solubility in polar media
Acidic pHN11 + N14Stabilizes crystal packing via H-bonding

Reactivity with Oxidizing Agents

This compound hydrochloride reacts with strong oxidizers, though specific reaction mechanisms remain underexplored. Its ammonium/amine groups likely participate in redox reactions, potentially forming nitro derivatives or undergoing decomposition .

Coordination Chemistry

This compound acts as a ligand in metal complexes:

  • Zinc(II)-phenformin : Synthesized as a potential antidiabetic agent, featuring N–H···Cl hydrogen bonds and π-stacking interactions .

ComplexKey InteractionsApplication Insight
Zn(C10H15N5)Cl2N–H···Cl, C–H···πEnhanced stability vs. free drug

Solid-State Interactions

Crystallographic studies reveal:

  • Intramolecular H-bonding : Stabilizes the biguanide backbone .

  • Intermolecular interactions : N–H···Cl and C–H···π bonds govern crystal packing, critical for pharmaceutical formulation .

Stability and Degradation

  • Thermal stability : Decomposes at 413.7°C (boiling point) .

  • Aqueous solubility : ≥10 g/100 mL at 21°C, facilitating biological uptake .

PropertyValue
Melting point175–178°C
LogP (experimental)2.72

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Metformin

  • Cancer Models :
    • In MMTV-PyMT transgenic mice (triple-negative breast cancer), phenformin and metformin showed comparable reductions in tumor weight and metastases. However, this compound demonstrated superior efficacy in DMBA-induced mammary tumor models, reducing incidence by 43–55% (vs. 100% in controls) .
    • This compound’s anti-tumor effects are multifaceted, suppressing growth, migration, invasion, and epithelial-mesenchymal transition (EMT) via IGF1R/ErbB2 inactivation, whereas metformin’s effects are milder and context-dependent .
  • Renal Protection :
    • In unilateral ureteral obstructed mice, this compound exhibited greater potency than metformin in mitigating renal injury, likely due to stronger STAT3 pathway inhibition .

Rotenone

  • This compound shares mechanistic similarities with rotenone (a mitochondrial complex I inhibitor) but operates at a quantitatively reduced level. Unlike rotenone, this compound avoids complete mitochondrial exhaustion due to partial self-regulation of mitochondrial uptake .

Mechanisms of Action

  • Mitochondrial Inhibition: this compound and metformin both inhibit complex I, but this compound’s higher lipophilicity (logP = 1.2 vs. metformin’s logP = -2.64) enhances cellular uptake and potency . this compound induces a more pronounced AMP:ATP ratio increase, leading to sustained AMPK activation compared to metformin .
  • Metabolic Impact :
    • Both drugs deplete tricarboxylic acid (TCA) cycle and glycolytic intermediates in cancer stem cells (CSCs). This compound’s effects are more robust, reducing ATP and NAD+ levels by >50% in mammosphere-derived breast CSCs .

Pharmacokinetic and Toxicity Profiles

Parameter This compound Metformin
Lipophilicity logP = 1.2 logP = -2.64
LD₅₀ (3D Spheroids) 0.62 mg/mg protein >10 mg/mg protein
Lactic Acidosis Risk High (dose-dependent) Low (with proper dosing)
  • Toxicity :
    • This compound’s higher lipophilicity correlates with increased tissue penetration and toxicity. In 3D hepatocyte spheroids, this compound’s LC₅₀ (0.62 mg/mg protein) was significantly lower than metformin’s (>10 mg/mg protein) .
    • While both drugs inhibit the hERG channel, this compound’s acute toxicity (predicted LD₅₀) is comparable to metformin in preclinical models .

Synergistic Effects with Other Compounds

  • Kinase Inhibitors :
    • This compound synergizes with gefitinib (EGFR inhibitor) in bladder cancer, suppressing proliferation via dual AMPK activation and EGFR inhibition .
  • Chemotherapy Agents :
    • Combined with methotrexate (MTX), this compound enhances anti-proliferative effects in cancer cells by amplifying AMPK signaling .
    • In liver cancer, this compound and Ku (ATM inhibitor) synergistically reduce ATP production and induce apoptosis .
  • Metabolic Modulators :
    • Co-treatment with 2-deoxyglucose reverses this compound-induced acidification while enhancing growth inhibition in colon cancer cells .

Activité Biologique

Phenformin, a biguanide derivative, was originally developed as an antidiabetic agent. However, recent research has illuminated its potential biological activities beyond glucose regulation, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

  • Mitochondrial Inhibition : this compound is a more potent inhibitor of mitochondrial complex I compared to metformin, leading to increased production of reactive oxygen species (ROS) and subsequent cellular stress responses .
  • Endoplasmic Reticulum Stress : Research indicates that this compound induces endoplasmic reticulum (ER) stress, activating the PERK-eIF2α-ATF4 pathway. This results in increased autophagy and apoptosis in cancer cells, particularly in oral squamous cell carcinoma (OSCC) models .
  • Caspase Activation : In head and neck squamous cell carcinoma (HNSCC), this compound has been shown to activate caspase-dependent apoptosis pathways, enhancing the apoptotic response in cancer cells .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been reported to inhibit EMT in breast cancer cells by upregulating E-cadherin and downregulating vimentin and other mesenchymal markers .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in various cancer cell lines:

  • Ovarian Cancer : In vitro studies showed that this compound inhibits cell proliferation in ovarian cancer cell lines (SKOV3, Hey, IGROV-1) with IC50 values ranging from 0.8 to 1.75 mM. The compound's effects were more pronounced than those of metformin .
  • Breast Cancer : this compound treatment resulted in significant dose-dependent inhibition of proliferation in SKBR3 and 78617 breast cancer cells. It induced G0/G1 cell cycle arrest and enhanced apoptosis rates .
  • Head and Neck Cancer : In FaDu cells, this compound increased apoptotic populations and promoted caspase-3 activity through both extrinsic and intrinsic pathways .

In Vivo Studies

The biological activity of this compound has also been validated through various animal models:

  • Ovarian Cancer Models : In an orthotopic mouse model, this compound reduced tumor weight and volume by 64% and 68%, respectively, compared to controls. Additionally, it decreased serum levels of VEGF by 23%, indicating reduced angiogenesis .
  • Breast Cancer Models : In vivo studies demonstrated that this compound inhibited tumor growth by modulating EMT markers and signaling pathways associated with tumor progression .

Case Studies

  • Case Study on Ovarian Cancer :
    • A study evaluated the effects of this compound on primary cultures of human ovarian cancer cells. The results indicated that this compound significantly inhibited proliferation and induced apoptosis in a dose-dependent manner.
  • Case Study on HNSCC :
    • A clinical investigation into the effects of this compound on FaDu cells showed that treatment led to increased apoptosis rates and reduced expression of survival signaling pathways.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Cancer Type Cell Line/Model IC50 (mM) Effects Observed Reference
Ovarian CancerSKOV30.9Inhibited proliferation; induced apoptosis
Ovarian CancerHey1.75Reduced tumor weight/volume in vivo
Breast CancerSKBR3N/AInduced G0/G1 arrest; inhibited EMT
Head and Neck CancerFaDuN/AIncreased caspase activity; induced apoptosis

Q & A

Basic Research Questions

Q. What are the primary molecular targets of phenformin, and what experimental approaches are recommended to validate these targets in vitro?

  • Methodological Guidance :

  • Begin with CRISPR-based gene knockout screens to identify potential targets linked to this compound’s activity .
  • Use dose-dependent inhibition assays in cell lines (e.g., HepG2 for liver cancer models) to correlate target expression with this compound sensitivity.
  • Validate findings via western blotting or qPCR to confirm protein/mRNA-level changes post-treatment .
  • Key Consideration: Account for off-target effects by comparing results with metformin, a related biguanide .

Q. How should researchers design dose-response studies for this compound to account for its unique pharmacokinetic properties?

  • Methodological Guidance :

  • Conduct pharmacokinetic (PK) modeling using preclinical animal models (e.g., murine) to determine optimal dosing intervals and bioavailability .
  • Incorporate lactate level monitoring in cell culture media or serum to assess this compound’s metabolic impact, as it inhibits mitochondrial complex I .
  • Use longitudinal study designs to track time-dependent effects, ensuring data captures both acute and chronic responses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy data across different preclinical cancer models?

  • Methodological Guidance :

  • Perform meta-analysis of existing datasets to identify confounding variables (e.g., tumor microenvironment heterogeneity, genetic background differences) .
  • Apply systems biology approaches (e.g., pathway enrichment analysis) to isolate context-dependent mechanisms, such as AMPK activation vs. mTOR inhibition .
  • Validate hypotheses using patient-derived xenograft (PDX) models to mirror human tumor complexity better than traditional cell lines .

Q. What advanced statistical methods are suitable for analyzing this compound’s off-target effects in high-throughput screening data?

  • Methodological Guidance :

  • Use machine learning algorithms (e.g., random forest, LASSO regression) to distinguish primary targets from noise in large-scale omics datasets .
  • Apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR) in multi-parametric analyses .
  • Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to prioritize biologically plausible off-target interactions .

Q. How can researchers optimize in vivo experimental designs to study this compound’s anti-aging effects while minimizing confounding metabolic variables?

  • Methodological Guidance :

  • Implement caloric restriction controls to differentiate this compound-specific effects from general metabolic modulation .
  • Use tissue-specific knockout models (e.g., AMPKα1/α2 KO mice) to dissect pathway-specific contributions .
  • Employ multi-omics integration (transcriptomics, metabolomics) to map systemic responses and identify biomarkers of aging .

Q. Data Management and Reproducibility

Q. What strategies ensure robust data collection and reproducibility in this compound studies involving human-derived samples?

  • Methodological Guidance :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, especially for datasets involving clinical cohorts .
  • Use blinded analysis protocols to reduce observer bias in immunohistochemistry or flow cytometry results .
  • Document batch effects (e.g., cell passage number, reagent lot variations) in electronic lab notebooks to enhance replicability .

Q. Ethical and Compliance Considerations

Q. How should researchers address ethical challenges in clinical trials testing this compound repurposing for non-diabetic conditions?

  • Methodological Guidance :

  • Draft PICOT-compliant research questions (Population, Intervention, Comparison, Outcome, Timeframe) to align trial objectives with regulatory standards .
  • Include data safety monitoring boards (DSMBs) to evaluate risks of lactic acidosis, a known adverse effect of this compound .
  • Provide plain-language consent forms that explicitly outline off-label use risks and benefits .

Propriétés

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFJFFQQTFMIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023449
Record name Phenformin
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Molecular Weight

205.26 g/mol
Source PubChem
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Physical Description

Solid
Record name Phenformin
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Solubility

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L
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CAS No.

114-86-3
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Melting Point

175 - 178 °C
Record name Phenformin
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Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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